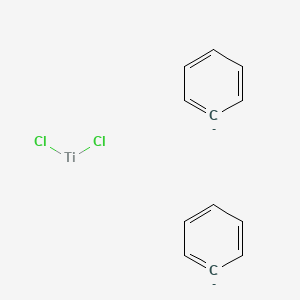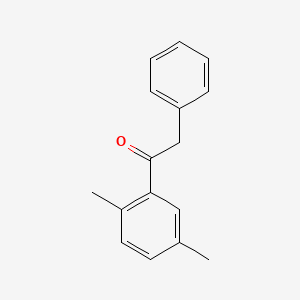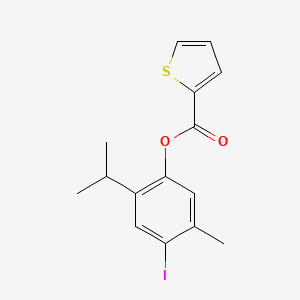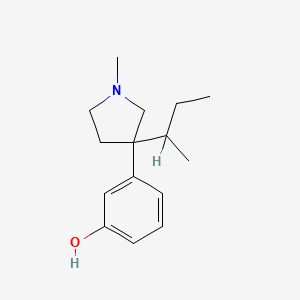
m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol typically involves the formation of the pyrrolidine ring followed by its attachment to the phenol group. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is known for its efficiency in constructing pyrrolidine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can target the pyrrolidine ring or the phenol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the pyrrolidine ring or phenol group.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure.
Pyrrolidine-2-one: A derivative with a carbonyl group.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the phenol group. This combination of features can result in distinct biological and chemical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
38906-44-4 |
|---|---|
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
3-(3-butan-2-yl-1-methylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-4-12(2)15(8-9-16(3)11-15)13-6-5-7-14(17)10-13/h5-7,10,12,17H,4,8-9,11H2,1-3H3 |
InChI-Schlüssel |
PYNQCOZDOAONJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1(CCN(C1)C)C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


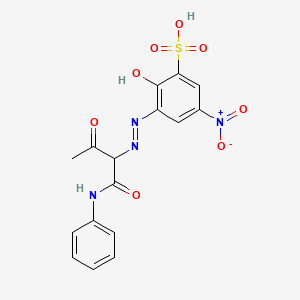
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
phosphanium bromide](/img/structure/B14666925.png)
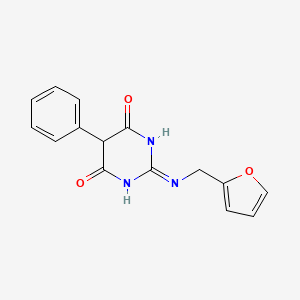
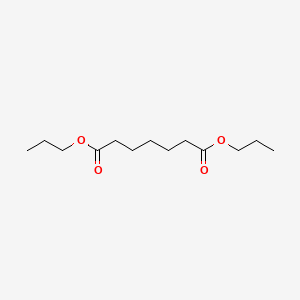
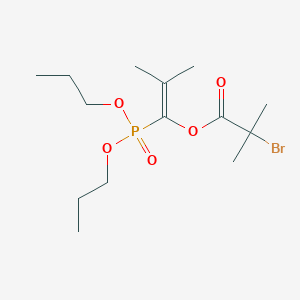


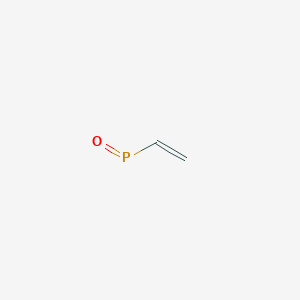
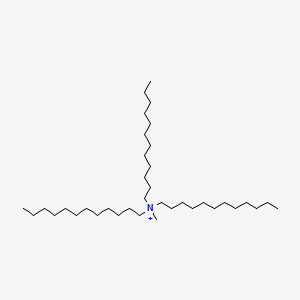
![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
